Chemical structure and properties of 4-(2-methyl-1H-benzimidazol-1-yl)aniline
Chemical structure and properties of 4-(2-methyl-1H-benzimidazol-1-yl)aniline
An In-depth Technical Guide to 4-(2-methyl-1H-benzimidazol-1-yl)aniline: Structure, Properties, and Synthesis
Introduction: Navigating the Isomeric Landscape of Arylbenzimidazoles
The benzimidazole nucleus is a cornerstone pharmacophore in modern drug discovery, recognized as a "privileged substructure" for its ability to bind to a wide range of biological targets.[1][2] This has led to its incorporation into numerous clinically significant agents with activities spanning antiviral, anticancer, antihypertensive, and antimicrobial applications.[1][2]
When exploring the chemical space of arylbenzimidazoles, a critical distinction must be made between isomers, as the point of attachment dictates the molecule's three-dimensional structure and, consequently, its biological activity. A common point of confusion arises between the 2-aryl substituted benzimidazoles and the 1-aryl substituted isomers. This guide focuses specifically on 4-(2-methyl-1H-benzimidazol-1-yl)aniline , a structure where the aniline moiety is attached to the N1 position of the 2-methylbenzimidazole core. This contrasts with its more frequently cited isomer, 4-(1H-benzo[d]imidazol-2-yl)aniline, where the aminophenyl group is at the C2 position. Understanding this structural nuance is paramount for targeted synthesis and interpretation of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, a robust synthetic strategy, and the potential therapeutic relevance of 4-(2-methyl-1H-benzimidazol-1-yl)aniline for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Profile
Establishing the fundamental identity of a compound is the first step in any research endeavor. While 4-(2-methyl-1H-benzimidazol-1-yl)aniline is not as widely documented as its 2-aryl counterpart, its identity can be unequivocally defined by its structure and corresponding molecular properties.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 4-(2-methyl-1H-benzimidazol-1-yl)aniline | --- |
| Synonym | 1-(4-aminophenyl)-2-methyl-1H-benzimidazole | --- |
| CAS Number | Not readily available in public databases | --- |
| Molecular Formula | C₁₄H₁₃N₃ | Calculated |
| Molecular Weight | 223.28 g/mol | Calculated |
| Appearance | Predicted to be an off-white to light-yellow crystalline solid | Based on similar structures |
| Solubility | Predicted to be soluble in DMSO, DMF, and methanol; poorly soluble in water | Chemical class behavior |
| Predicted LogP | ~2.5 - 3.5 | Computational prediction |
| Predicted pKa (basic) | ~4.5 - 5.5 (aniline NH₂) | Based on aniline derivatives |
Strategic Synthesis: N-Arylation of 2-Methylbenzimidazole
The key strategic bond formation for synthesizing 4-(2-methyl-1H-benzimidazol-1-yl)aniline is the creation of the N-C bond between the benzimidazole N1 atom and the aniline ring. While a specific, published protocol for this exact molecule is elusive, established methodologies for N-arylation of benzimidazoles provide a reliable blueprint. The two most prominent and effective approaches are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The choice between these methods often depends on substrate scope and catalyst availability. The Ullmann coupling is a classic, cost-effective method, while the Buchwald-Hartwig reaction often offers milder conditions and broader functional group tolerance. For this target molecule, a copper-catalyzed approach is a robust and logical choice.
Experimental Protocol: Copper-Catalyzed N-Arylation
Causality and Self-Validation: This protocol is designed for robustness. The choice of a copper(I) source, an inexpensive ligand like L-proline, and a common base like potassium carbonate provides a reliable catalytic system.[3] DMSO is selected as the solvent for its high boiling point and ability to dissolve both the polar and non-polar reactants. The reaction is monitored by TLC, a self-validating step, ensuring the reaction proceeds to completion before workup, thereby maximizing yield and simplifying purification.
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Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylbenzimidazole (1.0 eq.), 4-iodoaniline (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing catalyst deactivation.
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to achieve a reactant concentration of approximately 0.5 M.
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Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts and the base.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane) to yield the pure 4-(2-methyl-1H-benzimidazol-1-yl)aniline.
Spectroscopic Characterization: The Analytical Fingerprint
Structural confirmation is non-negotiable. Without direct experimental data, we can predict the characteristic spectroscopic signatures of 4-(2-methyl-1H-benzimidazol-1-yl)aniline. This predictive analysis is vital for researchers to confirm the identity and purity of their synthesized compound and, critically, to distinguish it from its 2-aryl isomer.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale and Isomer Differentiation |
| ¹H NMR | δ ~2.6 ppm (s, 3H, -CH₃): Singlet for the methyl group at C2. δ ~5.0-5.5 ppm (br s, 2H, -NH₂): Broad singlet for the aniline protons. δ ~6.8-7.8 ppm (m, 8H, Ar-H): Complex multiplet region for the 8 aromatic protons. Expect two distinct AA'BB' systems for the aniline and benzimidazole rings. | The key differentiator is the methyl singlet. The 2-aryl isomer would lack this signal and instead show an NH proton for the benzimidazole ring around δ 12-13 ppm. |
| ¹³C NMR | δ ~14-16 ppm: Aliphatic methyl carbon. δ ~110-155 ppm: Multiple signals in the aromatic region, including 4 quaternary carbons and 8 CH carbons. | The presence of the aliphatic methyl carbon signal is definitive. The chemical shift of the C2 carbon (~150-155 ppm) would also be characteristic. |
| IR (KBr) | ~3450-3300 cm⁻¹ (N-H stretch): Two bands typical for a primary amine (-NH₂). ~3050 cm⁻¹ (Aromatic C-H stretch): Characteristic aromatic C-H vibrations. ~1620 cm⁻¹ (C=N stretch): Imidazole ring stretch. ~1600, 1500 cm⁻¹ (C=C stretch): Aromatic ring skeletal vibrations. | The presence of the primary amine N-H stretches and the absence of a broad N-H stretch associated with the benzimidazole N-H (which would be present in the 2-aryl isomer) is a key diagnostic feature. |
| Mass Spec (ESI) | [M+H]⁺ = 224.1182 | The molecular ion peak will confirm the molecular weight and formula (C₁₄H₁₃N₃). Fragmentation patterns would likely involve the benzimidazole and aniline moieties. |
Potential Applications in Drug Discovery
The true value of a novel chemical entity lies in its potential application. While direct biological data for 4-(2-methyl-1H-benzimidazol-1-yl)aniline is scarce, the extensive pharmacology of the 1,2-disubstituted benzimidazole scaffold provides a strong basis for hypothesizing its therapeutic potential. The specific substitution pattern—a methyl group at C2 and an aryl group at N1—is a recurring motif in compounds targeting various enzymes and receptors.
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Oncology: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of enzymes like EGFR, VEGFR, and CDK. The 1-aryl-benzimidazole scaffold can serve as an excellent hinge-binding motif. The aniline group provides a convenient vector for further derivatization to target solvent-exposed regions, potentially improving potency and selectivity.
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Antiviral Research: Benzimidazole derivatives, as bioisosteres of purine nucleosides, are known to interfere with viral replication.[4] For instance, they have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.
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Antimicrobial Agents: The benzimidazole core is present in several anthelmintic drugs. Novel derivatives are continually being explored for activity against drug-resistant bacteria and fungi.
The primary amine on the aniline ring of 4-(2-methyl-1H-benzimidazol-1-yl)aniline serves as a crucial synthetic handle. It allows for the straightforward generation of libraries of amides, sulfonamides, or ureas, enabling rapid exploration of SAR and optimization of pharmacokinetic properties for drug development campaigns.
Conclusion
4-(2-methyl-1H-benzimidazol-1-yl)aniline represents a valuable, albeit under-explored, chemical entity. This guide provides a comprehensive framework for its synthesis, characterization, and potential application. By understanding its distinct isomeric nature and leveraging established synthetic methodologies like the Ullmann condensation, researchers can confidently prepare this compound for screening and development. The predictive spectroscopic analysis offered herein serves as a critical tool for structural verification. Given the proven therapeutic relevance of the 1,2-disubstituted benzimidazole scaffold, 4-(2-methyl-1H-benzimidazol-1-yl)aniline stands as a promising starting point for the discovery of novel therapeutic agents.
References
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Ansari, A., et al. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC.
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